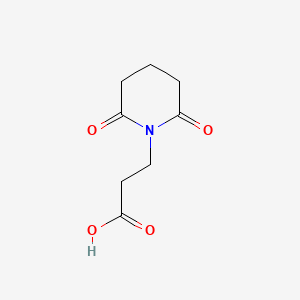

3-(2,6-Dioxopiperidin-1-yl)propanoic acid

Description

Contextualization within Bioactive Small Molecule Research

Bioactive small molecules are organic compounds of low molecular weight that can modulate biological processes. The search for novel bioactive molecules is a cornerstone of drug discovery, with natural products often serving as a source of inspiration. 3-(2,6-Dioxopiperidin-1-yl)propanoic acid fits within this context as a synthetic fragment that can be incorporated into larger molecules designed to interact with specific biological targets. Its utility is primarily as a bifunctional linker, providing a reactive carboxylic acid handle for conjugation to other molecular entities while possessing the biologically significant dioxopiperidine moiety.

The general properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H11NO4 |

| Molecular Weight | 185.18 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, ethanol, and acetone |

Significance of the Dioxopiperidine Scaffold in Chemical Biology

The dioxopiperidine ring, also known as a glutarimide (B196013), is a critical pharmacophore found in a class of drugs with potent immunomodulatory and anticancer activities. The most well-known examples are thalidomide (B1683933) and its analogues, lenalidomide and pomalidomide. These compounds exert their therapeutic effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. scbt.com This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a process known as targeted protein degradation.

The discovery of the dioxopiperidine scaffold's ability to "hijack" the ubiquitin-proteasome system has revolutionized aspects of drug development. It has paved the way for the design of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs).

Overview of Current and Emerging Research Trajectories for the Compound and its Derivatives

The primary research trajectory for this compound and its derivatives is in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, and the other, often a derivative of this compound, binds to an E3 ligase like CRBN. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and degradation of the target protein.

The this compound moiety serves as a convenient starting point for PROTAC synthesis. The propanoic acid group provides a reactive handle for attaching various linkers, which can then be connected to a ligand for a specific protein target. The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Emerging research focuses on synthesizing libraries of PROTACs with different linkers and target-binding ligands, starting from derivatives of this compound. These studies aim to develop highly potent and selective protein degraders for a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections. The versatility of the dioxopiperidine scaffold and the modular nature of PROTAC design ensure that this area of research will continue to expand.

Below is a table of representative derivatives of this compound and their roles in research.

| Derivative Name | CAS Number | Role in Research |

| 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)propanoic acid | 2940935-31-7 | Intermediate in the synthesis of PROTACs and other bioactive molecules. |

| 3-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanoic acid | 2229976-18-3 | Building block for creating Cereblon-recruiting ligands for targeted protein degradation. |

| N-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]-b-alanine | 2225940-46-3 | A pomalidomide-C2-acid linker used in the synthesis of PROTACs. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dioxopiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSYPIMZSNLPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to the Core Structure

The primary and most direct method for the synthesis of 3-(2,6-dioxopiperidin-1-yl)propanoic acid involves the Michael addition of 2,6-dioxopiperidine, also known as glutarimide (B196013), to acrylic acid. This reaction is a classic example of a conjugate addition where a nucleophile, in this case, the nitrogen atom of the glutarimide, attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Reaction Pathways and Mechanistic Considerations

The synthesis of this compound is typically achieved through the reaction of glutarimide with acrylic acid. This reaction proceeds via a Michael addition mechanism.

Reaction Scheme:

Mechanistic Steps:

Deprotonation of Glutarimide: A base catalyst, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), abstracts the acidic proton from the nitrogen atom of the glutarimide ring, forming a resonance-stabilized glutarimide anion. This anion is the active nucleophile in the reaction.

Nucleophilic Attack: The glutarimide anion then attacks the electron-deficient β-carbon of acrylic acid. This is the key carbon-nitrogen bond-forming step.

Protonation: The resulting enolate intermediate is subsequently protonated by a proton source in the reaction mixture, which could be the conjugate acid of the base catalyst or a protic solvent, to yield the final product, this compound.

The reaction is generally carried out in a suitable organic solvent that can dissolve the reactants and facilitate the reaction, such as acetonitrile (B52724) or dimethylformamide (DMF).

Optimization of Reaction Conditions and Yields

The efficiency of the Michael addition for synthesizing this compound can be influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity of the product.

| Parameter | Effect on Reaction | Optimized Conditions |

| Base Catalyst | The choice and amount of base are critical for the deprotonation of glutarimide without promoting side reactions like the polymerization of acrylic acid. | Weakly basic catalysts like triethylamine (B128534) or potassium carbonate are often preferred. The amount of catalyst is typically used in sub-stoichiometric to stoichiometric amounts relative to the reactants. |

| Solvent | The solvent should be able to dissolve the reactants and should be inert to the reaction conditions. Polar aprotic solvents are generally effective. | Acetonitrile and DMF are commonly used solvents that provide good solubility for the reactants and facilitate the reaction. |

| Temperature | The reaction temperature can affect the reaction rate. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. | The reaction is often carried out at room temperature to moderate heating (e.g., 40-60 °C) to ensure a controlled reaction rate and minimize side reactions. |

| Reaction Time | Sufficient reaction time is necessary for the completion of the reaction. | The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight. |

By carefully controlling these conditions, yields of this compound can be maximized.

Strategies for Functionalization and Analogue Synthesis

The carboxylic acid moiety of this compound is a key functional handle that allows for its incorporation into larger, more complex molecules. This is particularly relevant in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

Introduction of Linker Moieties for Bifunctional Constructs

In the context of PROTACs, this compound serves as a precursor to the E3 ligase-binding moiety. The carboxylic acid group is activated and then coupled with a linker, which in turn is attached to a ligand for the target protein of interest. nih.govnih.gov

Common coupling strategies include:

Amide Bond Formation: The carboxylic acid can be activated using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The activated acid is then reacted with an amino-functionalized linker to form a stable amide bond. researchgate.net

Ester Bond Formation: Alternatively, the carboxylic acid can be esterified with a hydroxyl-containing linker under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

The choice of linker is critical and can significantly impact the properties and efficacy of the resulting bifunctional molecule. nih.govnih.gov Linkers can vary in length, rigidity, and polarity, and often incorporate polyethylene (B3416737) glycol (PEG) units to enhance solubility. medchemexpress.commedchemexpress.commedchemexpress.com

| Linker Type | Functional Group for Coupling | Resulting Linkage |

| Alkyl or PEG chain with a terminal amine | Carboxylic acid of the title compound | Amide |

| Alkyl or PEG chain with a terminal alcohol | Carboxylic acid of the title compound | Ester |

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of bifunctional molecules derived from this compound, analogues of this core structure can be synthesized. nih.govmdpi.commdpi.compharmacy180.com The modifications can be made to either the glutarimide ring or the propanoic acid side chain.

Modifications on the Glutarimide Ring: Introducing substituents on the glutarimide ring can influence its binding affinity to the E3 ligase. For example, derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione are well-known E3 ligase binders. nih.gov

Modifications of the Propanoic Acid Chain: The length and composition of the chain connecting the glutarimide ring to the point of linker attachment can be varied. For instance, using different ω-amino acids in the initial synthesis can lead to analogues with different chain lengths.

These synthetic strategies allow for the generation of a library of analogues that can be used to probe the structural requirements for optimal biological activity.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of the synthesis.

Catalysis: Employing catalytic amounts of a base rather than stoichiometric amounts minimizes waste. The development of reusable or heterogeneous catalysts can further enhance the greenness of the process.

Atom Economy: The Michael addition reaction itself is an atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without the need for intermediate purification can reduce solvent usage and waste generation. For instance, a one-pot synthesis of related 3-cyanopiperidin-2,6-diones has been reported. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Mechanistic Investigations in Biological Systems

Molecular Target Identification and Validation

Ligand-Protein Binding Studies (e.g., Interactions with E3 Ubiquitin Ligases like Cereblon)

No studies detailing the binding affinity, dissociation constants, or structural interactions between 3-(2,6-Dioxopiperidin-1-yl)propanoic acid and E3 ubiquitin ligases such as Cereblon were identified.

High-Throughput Screening for Novel Protein Interactions

There is no information available from high-throughput screening campaigns that have specifically identified novel protein interactions for this compound.

Elucidation of Molecular Pathways and Cellular Processes

Modulation of the Ubiquitin-Proteasome System

No research was found that investigates the direct effects of this compound on the ubiquitin-proteasome system, including any potential role in altering ubiquitination or proteasomal degradation of specific protein substrates.

Impact on Specific Cellular Signaling Cascades (e.g., mTOR pathway)

The influence of this compound on the mTOR signaling pathway or other specific cellular signaling cascades has not been documented in the available scientific literature.

Influence on Gene Expression and Protein Homeostasis

There are no published studies that have examined the effects of this compound on global gene expression profiles or its broader impact on cellular protein homeostasis.

Biophysical Characterization of Compound-Target Interactions

A comprehensive search of scientific literature and research databases was conducted to gather data on the biophysical characterization of the specific compound This compound . The investigation focused on studies employing Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Cryo-Electron Microscopy (Cryo-EM) to elucidate the interactions of this compound with its biological targets.

Despite a thorough investigation, no specific experimental data from ITC, SPR, X-ray crystallography, or cryo-EM studies for "this compound" could be located in the available scientific literature. Consequently, the following sections, which were designed to detail these findings, cannot be populated with the requested specific data and detailed research findings.

Isothermal Titration Calorimetry (ITC) Studies

No published studies were identified that reported the use of Isothermal Titration Calorimetry to determine the thermodynamic parameters of the binding of this compound to any biological target. Therefore, no data on its binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), or stoichiometry (n) are available.

Surface Plasmon Resonance (SPR) Analysis

There are no available Surface Plasmon Resonance (SPR) analysis reports for this compound in the reviewed literature. As a result, information regarding the kinetics of its binding, including association (ka) and dissociation (kd) rate constants, is not available.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Insights

A search for structural data did not yield any high-resolution three-dimensional structures of this compound in complex with a biological target determined by X-ray crystallography or cryo-electron microscopy. Therefore, detailed insights into the specific molecular interactions, binding pose, and conformational changes upon binding are not currently available.

Based on a comprehensive search of publicly available scientific literature, there is insufficient data to generate an article on the biological activity of the specific chemical compound “this compound” according to the requested outline.

Searches for in vitro and in vivo studies focusing on the antiproliferative, apoptotic, cell cycle, immunomodulatory, antimicrobial, or anti-parasitic effects of "this compound" did not yield specific research findings for this compound. The body of available research focuses on derivatives or related molecules containing the dioxopiperidine (also known as glutarimide) ring, but does not provide data for the exact molecule specified.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound.” Fulfilling the request would necessitate discussing other compounds, which would violate the explicit instructions of the prompt.

Article on this compound

Biological Activity Profiling in Pre Clinical Research Models

Pharmacodynamic Biomarker Analysis in Animal Tissues

Following a comprehensive search of publicly available scientific literature, no specific preclinical research studies detailing the pharmacodynamic biomarker analysis of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in animal tissues were identified. Consequently, there are no research findings or data tables to present for this specific subsection.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Modification of the Dioxopiperidine Ring and Propanoic Acid Moiety

The dioxopiperidine ring and the propanoic acid moiety are fundamental components for the biological activity of this scaffold, particularly in its interaction with the Cereblon (CRBN) E3 ubiquitin ligase.

Modifications to the dioxopiperidine ring , often referred to as a glutarimide (B196013) ring, are critical. This part of the molecule is essential for binding to the thalidomide-binding domain of CRBN. The two carbonyl groups of the ring are crucial for forming key hydrogen bonds within the binding pocket. Altering this ring system, for instance by changing its size or the position of the nitrogen atom, often leads to a significant loss of binding affinity and subsequent biological activity.

Linker Length and Composition Optimization in Bifunctional Compounds (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead") and a ligand for an E3 ligase (the "anchor," often a derivative of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid), connected by a chemical linker. nih.gov The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net

Linker Length: The length of the linker is a crucial parameter that requires careful optimization for each specific target and warhead combination. researchgate.net Studies have shown that there is often an optimal linker length for maximal degradation efficiency. For instance, in a series of BRD4-targeting PROTACs utilizing a CRBN ligand, those with very short (0 PEG units) or longer linkers (4-5 PEG units) showed potent degradation, while those with intermediate-length linkers (1-2 PEG units) were significantly less active. nih.gov This non-linear relationship highlights the need for empirical testing of various linker lengths.

Linker Composition: The chemical makeup of the linker affects the PROTAC's physical properties and its ability to adopt a productive conformation for ternary complex formation. researchgate.net

Flexibility and Rigidity: Flexible linkers, such as those made of polyethylene (B3416737) glycol (PEG) or simple alkyl chains, provide the necessary degrees of freedom for the two ligands to bind their respective proteins. However, excessive flexibility can be entropically unfavorable. Introducing rigid elements, such as phenyl rings or piperazine (B1678402) moieties, can constrain the PROTAC into a bioactive conformation. nih.govsemanticscholar.org For example, replacing a flexible PEG unit with a disubstituted phenyl ring in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity, suggesting that the rigidity prevented the formation of a productive ternary complex. nih.gov

Physicochemical Properties: The linker's composition significantly impacts solubility and cell permeability. The incorporation of polar groups or saturated nitrogen heterocycles (e.g., piperidine (B6355638), piperazine) into the linker has been shown to improve the solubility and potency of PROTACs. semanticscholar.org

The table below summarizes findings from studies on linker optimization for PROTACs.

| Linker Modification Type | Example | Observation | Reference |

| Length Variation (PEG) | BRD4-targeting CRBN PROTACs | 0, 4-5 PEG units led to potent degradation (< 0.5 µM), while 1-2 PEG units resulted in reduced potency (> 5 µM). | nih.gov |

| Length Variation (Alkyl) | hRpn13-targeting PROTACs | A longer alkyl linker (-(CH₂)₅-) showed higher selectivity and improved potency compared to shorter alkyl or triazole-containing linkers. | nih.gov |

| Composition (Rigidity) | AR-targeting SNIPERs | Replacing a flexible linker with rigid disubstituted phenyl rings abolished degradation activity. | nih.gov |

| Composition (Hydrophobicity) | SMARCA2-targeting PROTACs | Introduction of a benzyl (B1604629) group into the linker exploited hydrophobic interactions with Tyr-98 of the VHL E3 ligase, improving molecular recognition. | researchgate.net |

| Composition (Polarity) | AR-targeting PROTACs | Incorporating piperidine/piperazine heterocycles into the linker significantly improved solubility and resulted in a more potent degrader. | semanticscholar.org |

Impact of Peripheral Substituents on Target Affinity and Biological Response

The introduction of different functional groups can lead to new or enhanced interactions with the target protein. For example, in the development of anticancer agents from a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, the addition of various heterocyclic substituents resulted in significantly enhanced anticancer activity. mdpi.com Specifically, derivatives containing a 2-furyl substituent showed potent antioxidant and anticancer properties, highlighting how peripheral modifications can introduce new biological activities. mdpi.com The position and nature of these substituents are critical; structure-activity relationship studies on haloperidol (B65202) analogs demonstrated that even small changes, like altering a piperidinol moiety to a homopiperazine, dramatically changed the binding affinity at various dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov

Computational Chemistry in SAR Elucidation

Computational methods are indispensable tools for understanding SAR at a molecular level, enabling the prediction of compound activity and guiding the design of more potent and selective molecules.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For derivatives of propanoic acid, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov

These models generate 3D contour maps that visualize the regions around the molecule where certain physicochemical properties are predicted to enhance or diminish activity. nih.govresearchgate.net For example, a 3D-QSAR study might reveal that:

Blue contours indicate regions where adding a positively charged or electropositive group would be favorable for activity.

Red contours suggest that a negatively charged group in that region would be beneficial.

Yellow contours highlight areas where bulky, sterically favorable groups would increase potency.

White or grey contours may show regions where hydrophobic groups are preferred.

By analyzing these maps, medicinal chemists can rationally design new derivatives with a higher probability of success, prioritizing the synthesis of compounds predicted to have improved activity. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.gov For compounds based on the this compound scaffold, MD simulations have been crucial for elucidating the binding mechanism to CRBN. nih.govscielo.org.za

Applications As a Research Tool and Chemical Probe

Role in Targeted Protein Degradation (TPD) Research

Targeted protein degradation is a powerful strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. This approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD research. A typical PROTAC consists of two key components: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The 3-(2,6-dioxopiperidin-1-yl)propanoic acid scaffold, a derivative of thalidomide (B1683933) and its analogues like pomalidomide, is a widely employed E3 ligase ligand that specifically recruits Cereblon (CRBN).

In the design of PROTACs, the propanoic acid group of the compound provides a convenient attachment point for the linker, which is then connected to the warhead that targets a specific protein for degradation. The length and composition of this linker are critical parameters that significantly influence the efficacy of the resulting PROTAC. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The utility of this scaffold is exemplified in the development of PROTACs targeting a wide array of proteins implicated in various diseases. For instance, PROTACs incorporating a pomalidomide-derived moiety have been successfully synthesized to degrade proteins such as IGF-1R and Src, which are associated with cancer.

Interactive Table: Examples of PROTAC Components

| Component | Function | Example Moiety Derived From |

| Warhead | Binds to the protein of interest (POI) | Varies depending on the target |

| Linker | Connects the warhead and the E3 ligase ligand | Polyethylene (B3416737) glycol (PEG), alkyl chains |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | This compound |

A fascinating aspect of E3 ligase ligands like those derived from this compound is their ability to induce the degradation of proteins that are not natural substrates of the recruited E3 ligase. These new targets are referred to as "neo-substrates." The specific shape and chemical properties of the E3 ligase ligand can influence which neo-substrates are recruited for degradation.

Researchers can systematically modify the this compound core to create a library of derivatives. By incorporating these derivatives into PROTACs, they can explore how subtle changes in the E3 ligase ligand affect the degradation profile of the resulting PROTAC. This approach allows for the fine-tuning of PROTAC selectivity and the potential to redirect the degradation machinery towards new therapeutic targets. For example, the development of novel immunomodulatory imide drugs (IMiDs), which share the core structure, has demonstrated the possibility of rationally redirecting the neo-substrate specificity of PROTACs.

The formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. The stability and conformation of this complex are critical determinants of the efficiency and selectivity of degradation. The this compound moiety plays a crucial role in anchoring the PROTAC to the E3 ligase CRBN, thereby facilitating the formation of this complex.

Various biophysical techniques are employed to study the formation and stability of these ternary complexes, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography. These studies provide valuable insights into the protein-protein and protein-ligand interactions within the complex. Understanding these interactions at a molecular level allows for the rational design of more potent and selective PROTACs by optimizing the linker length and composition, as well as the E3 ligase ligand itself. The cooperativity of binding, where the formation of the binary complex between the PROTAC and one protein enhances the binding of the other, is a key factor in the stability of the ternary complex.

Interactive Table: Biophysical Techniques for Studying Ternary Complex Formation

| Technique | Information Provided |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding interactions. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). |

| X-ray Crystallography | High-resolution three-dimensional structure of the ternary complex. |

| Fluorescence Polarization (FP) | Binding affinity in solution. |

| Förster Resonance Energy Transfer (FRET) | Proximity of the target protein and E3 ligase in the complex. |

Use in Biological Pathway Delineation Studies

The ability of PROTACs to rapidly and selectively degrade specific proteins makes them powerful tools for dissecting complex biological pathways. By degrading a protein of interest and observing the downstream cellular consequences, researchers can elucidate the protein's function and its role in signaling networks. PROTACs constructed with the this compound moiety offer a chemical-genetic approach to "knock down" a target protein with temporal control that is often not possible with traditional genetic methods like RNA interference or CRISPR/Cas9.

This rapid and reversible protein depletion allows for the study of immediate cellular responses, minimizing the potential for compensatory mechanisms to obscure the primary function of the target protein. For example, a PROTAC could be used to degrade a specific kinase in a signaling cascade, and the resulting changes in the phosphorylation status of downstream proteins can be monitored to map the pathway's connectivity. The peptide PROTAC modality, in particular, has shown promise in targeting and degrading "undruggable" proteins, further expanding the toolkit for pathway analysis.

Development of Chemical Probes for Target Engagement Assays

To validate the mechanism of action of a PROTAC and to ensure that its cellular effects are due to the degradation of the intended target, it is crucial to demonstrate target engagement within the cell. Chemical probes derived from this compound can be synthesized for this purpose. These probes are often tagged with a reporter molecule, such as a fluorophore or biotin.

Fluorescently labeled probes can be used in techniques like fluorescence polarization or microscopy to visualize the binding of the probe to its target in vitro or in living cells. Biotinylated probes are valuable for affinity purification experiments, where they can be used to pull down the target protein and its binding partners from cell lysates, confirming the interaction and potentially identifying other components of the protein complex. The development of such probes is essential for the rigorous validation of new PROTACs and for understanding their on- and off-target effects.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, serving as the primary tools for its structural confirmation and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, a predictable pattern of signals can be anticipated. The protons of the propanoic acid chain and the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the two methylene (B1212753) groups of the propanoic acid linker would appear as distinct triplets, while the protons on the piperidine ring would present more complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~10-12 | -COOH | Singlet (broad) | 1H |

| ~3.9 - 4.1 | -N-CH₂- | Triplet | 2H |

| ~2.6 - 2.8 | -CH₂-COOH | Triplet | 2H |

| ~2.5 - 2.7 | -CO-CH₂- (Piperidine) | Multiplet | 4H |

| ~2.0 - 2.2 | -CH₂- (Piperidine) | Multiplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the carboxylic acid carbonyl, the two amide carbonyls of the piperidine ring, and the various methylene (-CH₂-) carbons in the structure.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~175-178 | -COOH |

| ~172-174 | -N(CO)₂ |

| ~45-50 | -N-CH₂- |

| ~32-35 | -CH₂-COOH |

| ~30-33 | -CO-CH₂- (Piperidine) |

| ~20-23 | -CH₂- (Piperidine) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. This technique provides definitive confirmation of the compound's identity and can detect the presence of impurities. For this compound (C₈H₁₁NO₄), the expected exact mass can be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, showing characteristic losses of groups like H₂O, CO₂, and fragments of the piperidine ring.

| Predicted m/z | Ion Assignment | Method |

|---|---|---|

| 202.0761 | [M+H]⁺ | Electrospray Ionization (ESI+) |

| 200.0615 | [M-H]⁻ | Electrospray Ionization (ESI-) |

| 184.0655 | [M+H - H₂O]⁺ | Fragmentation |

| 156.0706 | [M+H - CO₂]⁺ | Fragmentation |

| 114.0550 | [Glutarimide+H]⁺ | Fragmentation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the carboxylic acid and imide functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1700-1750 | C=O stretch | Carboxylic Acid |

| ~1680-1720 | C=O stretch (asymmetric & symmetric) | Imide |

| 2850-2960 | C-H stretch | Alkyl (CH₂) |

| 1210-1320 | C-N stretch | Imide |

Chromatographic Methods for Purification and Quantification in Research Samples

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its concentration in various research samples.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the concentration of this compound. Given its polar nature, a reversed-phase HPLC (RP-HPLC) method is most appropriate. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by the peak area percentage of the main component relative to all other peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Column Temperature | 25-30 °C |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity and low volatility, due to the carboxylic acid and imide groups, would lead to poor chromatographic performance and potential thermal degradation in the GC inlet. nih.govalwsci.comhplcvials.com

To enable GC-MS analysis, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. usherbrooke.cacolostate.edu A common approach is silylation, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca This process significantly reduces the compound's polarity and increases its volatility.

| Step/Parameter | Proposed Method |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 60-70 °C for 30 minutes in a suitable solvent (e.g., acetonitrile) |

| GC Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at ~1 mL/min |

| Temperature Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

After derivatization, the resulting TMS-ester can be readily analyzed by GC-MS, allowing for both quantification and structural confirmation based on its characteristic mass spectrum.

Spectrophotometric Approaches for Concentration Determination in Research Solutions

Spectrophotometry, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a widely accessible and valuable analytical technique for determining the concentration of compounds in solution. longdom.org This method is predicated on the principle that a molecule's ability to absorb light at specific wavelengths is proportional to its concentration in a transparent solvent, a relationship mathematically described by the Beer-Lambert Law. longdom.orgresearchgate.net For a compound to be quantifiable by this method, it must possess a chromophore, a part of the molecule responsible for absorbing UV or visible light.

In the case of this compound, the glutarimide (B196013) ring, also known as the 2,6-dioxopiperidine moiety, serves as the primary chromophore. The carbonyl groups within this ring system are capable of n→π* electronic transitions, which typically result in light absorption in the ultraviolet region of the electromagnetic spectrum. While specific experimental data for this compound is not extensively published, data for the parent glutarimide structure is available and indicates UV absorbance. nist.gov Generally, compounds with such functional groups exhibit absorbance maxima at wavelengths below 300 nm. mdpi.com

The determination of concentration in a research solution would involve scanning a dilute solution of the compound in a suitable solvent (one that is transparent in the measurement region, such as methanol, ethanol, or water) across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax). researchgate.net Measuring absorbance at λmax enhances the sensitivity and minimizes the impact of minor fluctuations in the spectrophotometer's wavelength setting.

A standard procedure involves the creation of a calibration curve. This is achieved by preparing a series of standard solutions with known concentrations of this compound and measuring the absorbance of each at the predetermined λmax. longdom.org The absorbance values are then plotted against their corresponding concentrations. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin, confirming a linear relationship between absorbance and concentration within that range. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.

Illustrative Research Findings

As specific published data for a complete spectrophotometric analysis of this compound is limited, the following tables represent hypothetical yet typical results that would be generated during the development and validation of such an analytical method.

Table 1: Illustrative Calibration Curve Data for this compound

This interactive table presents example data for a calibration curve, plotting the absorbance of standard solutions against their known concentrations. The linearity of this relationship is fundamental for quantitative analysis.

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.112 |

| 10 | 0.225 |

| 20 | 0.451 |

| 30 | 0.674 |

| 40 | 0.898 |

| 50 | 1.120 |

This data is illustrative and based on typical spectrophotometric measurements.

The resulting linear regression would yield an equation (e.g., y = 0.0224x + 0.001) and a high correlation coefficient (R² > 0.999), indicating a strong linear relationship and the suitability of the method for quantification in the tested range.

Table 2: Illustrative Method Validation Parameters

Method validation is crucial to ensure the reliability of the analytical procedure. This table showcases typical parameters that would be assessed.

| Parameter | Illustrative Value |

| Wavelength of Max. Absorbance (λmax) | ~220 nm |

| Linearity Range | 5 - 50 µg/mL |

| Molar Absorptivity (ε) | 4.2 x 10³ L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.8 µg/mL |

| Limit of Quantitation (LOQ) | 2.5 µg/mL |

These parameters are hypothetical examples to demonstrate the expected outcomes of a method validation study.

The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a highly suitable method for routine concentration determination of chromophore-containing compounds like this compound in research settings, provided that the sample matrix is free from other substances that absorb at the same wavelength.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand, such as 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, within the active site of a target protein. This prediction is fundamental for understanding the structural basis of its biological activity and for guiding the rational design of more potent and selective analogues.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. The highest-ranked pose is predicted to be the most favorable binding mode. These scoring functions estimate the binding affinity by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

Successful docking studies can clarify favorable binding affinities between a compound and a protein's active site. nih.gov For instance, docking studies on dioxopiperidinamide derivatives with the active sites of Human Complement Component C3 have shown that these compounds are capable of forming both hydrogen and hydrophobic interactions with amino acids in the binding site. researchgate.net The analysis of protein-ligand interactions is critical, with hydrogen bonds, hydrophobic contacts, water bridges, and salt bridges being among the most common types of interactions observed. nih.gov

Following molecular docking, a detailed binding mode analysis is performed to identify the key intermolecular interactions that stabilize the ligand-protein complex. This involves identifying specific amino acid residues that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, π-stacking). nih.gov Tools such as the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically detect and visualize these non-covalent interactions. nih.gov

Fragment hotspot mapping is a computational method used to identify energetically favorable regions within a protein's binding site for placing small chemical fragments. nih.gov This technique provides a quantitative estimate of the propensity for a fragment to make specific types of interactions (donor, acceptor, apolar) within the binding site. nih.gov By comparing ensemble maps of related proteins, it is possible to identify "selectivity-determining regions," which can be exploited to design ligands that are selective for a specific target. nih.gov This approach helps in understanding the key interactions important for ligand binding and provides an intuitive, visual guide for hit-to-lead optimization. nih.gov

The table below illustrates the common types of interactions analyzed in binding mode studies.

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Amine (-NH), Hydroxyl (-OH), Carbonyl (C=O) |

| Hydrophobic Contact | Interactions between nonpolar regions of the ligand and protein that arise from the tendency of water to exclude nonpolar molecules. | Alkyl chains, Aromatic rings |

| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues. | Carboxylate (-COO⁻), Ammonium (-NH₃⁺) |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl, Pyridyl, Indole rings |

| π-Cation | A noncovalent interaction between the face of an electron-rich π system (e.g., an aromatic ring) and an adjacent cation. | Aromatic rings, Quaternary ammonium |

This table provides a generalized overview of ligand-protein interactions.

In Silico Screening for Novel Ligands and Analogues

In silico or virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a scaffold like this compound, virtual screening can be employed to discover novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

There are two main categories of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.gov Large chemical databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or fit within the pocket. nih.govnih.gov This approach is powerful for discovering novel scaffolds that are structurally different from known ligands.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This approach relies on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. mdpi.compharmacophorejournal.com This pharmacophore model is then used as a query to search for new molecules that match these features. nih.gov

Another advanced technique is scaffold hopping , which aims to identify compounds with different core structures (scaffolds) but similar biological activity by preserving the key binding interactions of the original ligand. mdpi.com This can lead to the discovery of novel chemical series with improved properties, such as better patentability or ADME profiles. mdpi.com

Prediction of ADME Properties for Research Design

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. tdcommons.airesearchgate.net Computational, or in silico, ADME prediction allows for the early assessment of the drug-likeness of compounds, helping to prioritize which molecules should be synthesized and tested in vitro. researchgate.netnih.gov

Various physicochemical and pharmacokinetic properties can be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. nih.gov These models are built using large datasets of experimentally measured properties. nih.gov Key ADME parameters predicted computationally include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential. tdcommons.ainih.gov

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB), and Volume of Distribution (VD). researchgate.netnih.gov

Metabolism: Inhibition or substrate activity for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). tdcommons.ai

Excretion: Prediction of clearance (CL) and half-life (T₁/₂). nih.gov

The table below summarizes some important ADME properties and their generally recommended ranges for orally active drug candidates.

| Property | Description | Recommended Range/Value |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 0 < LogP < 3 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N). | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | High permeability desired |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the BBB and enter the central nervous system. | Varies depending on therapeutic target |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Moderate binding is often preferred |

This table presents generalized values used in early-stage drug discovery for prioritizing compounds. researchgate.netnih.govnih.gov

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more detailed and accurate understanding of molecular properties and reactivity, Quantum Mechanical (QM) methods are employed. QM calculations, based on the principles of quantum physics, can be used to study the electronic structure of a molecule. researchgate.net These methods are valuable for calculating optimized geometries, reaction energies, activation barriers, and spectroscopic properties. researchgate.netjocpr.com

However, QM calculations are computationally expensive and are typically limited to smaller systems. To study a ligand within the context of a large biological system like a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. mdpi.comresearchgate.net In the QM/MM approach, the system is partitioned into two regions:

The QM Region: This typically includes the ligand and the key amino acid residues in the active site directly involved in the chemical reaction or critical interactions. This region is treated with a high-level QM method. mdpi.commpg.de

The MM Region: The rest of the protein and the surrounding solvent are treated with a less computationally demanding Molecular Mechanics (MM) force field. mdpi.commpg.de

This multiscale approach allows for the accurate modeling of chemical events, such as enzyme catalysis or covalent bond formation, within the complex and dynamic environment of the protein. researchgate.net QM/MM simulations can provide detailed insights into reaction mechanisms, the role of specific residues in catalysis, and the factors influencing ligand binding and reactivity, which are often inaccessible through classical molecular dynamics or docking alone. mpg.depsu.edu

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets Beyond Current Paradigms

The success of targeted protein degradation (TPD) has largely relied on hijacking a limited number of E3 ligases, predominantly CRBN and Von Hippel-Lindau (VHL). northwestern.edufrontiersin.org A significant future direction involves expanding the repertoire of E3 ligases that can be recruited by bifunctional molecules. Researchers are actively seeking to identify and validate new E3 ligases to broaden the therapeutic potential of TPD. northwestern.edu This expansion is crucial for developing tissue- or cell-specific degraders, which could minimize off-target effects and enhance therapeutic efficacy. lumc.nl For instance, the E3 ligase FBXO22 has been shown to effectively mediate protein degradation in cancer cells when engaged by PROTACs. northwestern.edu

Development of Advanced Synthetic Strategies for Complex Bifunctional Molecules

The design and synthesis of complex bifunctional molecules like PROTACs present considerable chemical challenges. arxiv.org A key component of these molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The "linkerology" is often an empirical process, requiring extensive optimization of length, composition, and attachment points to achieve effective ternary complex formation and subsequent degradation. researchgate.net Future synthetic strategies will focus on more rational and efficient approaches to linker design. researchgate.net

Advancements in organic synthesis are crucial for creating diverse libraries of these molecules. nih.govnih.govmdpi.com Methodologies for the efficient synthesis of propanoic acid derivatives and other core structures are continually being refined. arabjchem.orgresearchgate.netmdpi.comnih.gov These strategies enable the construction of dumbbell-shaped bifunctional molecules and more complex architectures. nih.gov The development of novel crosslinkers and bio-conjugation techniques is also a key area of research, facilitating the assembly of these intricate molecules. researchgate.net The ultimate goal is to move from empirical screening to a more structure-based, rational design of bifunctional degraders. researchgate.net

| Synthetic Strategy Focus | Objective | Key Challenges | Emerging Approaches |

|---|---|---|---|

| Linker Optimization | To achieve optimal ternary complex formation (POI-PROTAC-E3 Ligase) and efficient protein degradation. | Empirical nature of design, vast chemical space, unpredictable conformational effects. researchgate.net | Computational modeling, structure-based design, diverse linker libraries. researchgate.netresearchgate.net |

| Novel Warhead Synthesis | To target a wider range of proteins, including those previously deemed "undruggable". | Identifying binding pockets, achieving high affinity and selectivity. northwestern.edunih.gov | Fragment-based screening, covalent ligand development, targeting novel amino acid residues. chemikailproteomics.com |

| E3 Ligase Ligand Development | To expand the toolkit of usable E3 ligases beyond CRBN and VHL for tissue-specific targeting. | Discovering ligands for new E3 ligases, ensuring efficient recruitment. northwestern.edulumc.nl | CRISPR screens, chemoproteomics to identify and validate new ligase-ligand pairs. northwestern.edu |

| Bifunctional Molecule Assembly | To streamline the construction of complex chimeric molecules. | Multi-step synthesis, purification challenges, scalability. | Click chemistry, late-stage functionalization, automated synthesis platforms. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The complexity of predicting the efficacy of a bifunctional degrader presents a significant bottleneck in TPD research. arxiv.orgnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. researchgate.net These computational approaches can analyze vast datasets of structure-activity relationships to predict the degradation activity of novel molecules, thereby accelerating the discovery process. researchgate.netnih.gov

Expanding the Therapeutic Scope of Targeted Protein Degradation Strategies

While oncology has been the primary focus of TPD, the strategy holds immense promise for a wide range of other diseases, particularly neurodegenerative and autoimmune disorders. frontiersin.org A common feature of many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, is the accumulation of misfolded or aggregated proteins like tau, α-synuclein, and huntingtin. nih.govrevvity.com TPD offers a direct mechanism to eliminate these pathogenic proteins, which are often intractable to traditional inhibitors. frontiersin.orgrevvity.com

Researchers have successfully designed degraders that can cross the blood-brain barrier and effectively reduce levels of toxic proteins in cellular and animal models of neurodegenerative disease. nih.govnih.gov For example, PROTACs have been developed to induce the degradation of aberrant tau protein in models of frontotemporal dementia. nih.gov Similarly, TPD strategies are being explored for autoimmune diseases by targeting key proteins involved in immune responses. chemikailproteomics.com The ability to use tissue-specific E3 ligases could be particularly advantageous in these contexts, allowing for targeted protein removal in the central nervous system or specific immune cell populations while sparing other tissues. frontiersin.orglumc.nl

| Disease Area | Key Protein Target(s) | Therapeutic Rationale for TPD | Status/Example |

|---|---|---|---|

| Neurodegeneration (e.g., Alzheimer's) | Tau, Amyloid-β | Elimination of toxic protein aggregates that are difficult to target with inhibitors. revvity.com | PROTACs shown to degrade aberrant tau in neuronal cell models. nih.gov |

| Neurodegeneration (e.g., Parkinson's) | α-Synuclein, LRRK2 | Removal of Lewy body components and mutated kinases. frontiersin.orgnih.gov | Dual PROTACs targeting both α-Synuclein and tau have been developed. nih.gov |

| Autoimmune Diseases | Kinases, Transcription Factors | Targeted removal of key signaling proteins in immune cells. | Chemoproteomic mapping of novel targets in immune cells is underway. chemikailproteomics.com |

| Cancer | BRD4, Androgen Receptor, BCR-ABL | Degradation of oncogenic drivers and proteins conferring drug resistance. northwestern.eduresearchgate.net | Multiple PROTACs are in clinical trials for various cancers. frontiersin.org |

Collaborative Research Frameworks and Data Sharing Initiatives in Chemical Biology

The rapid advancement of targeted protein degradation and related chemical biology fields necessitates highly interdisciplinary and collaborative research efforts. chemikailproteomics.com Success in this area draws upon expertise from organic chemistry, cell biology, biochemistry, bioinformatics, and computational science. lumc.nlchemikailproteomics.com Future progress will increasingly depend on robust frameworks that facilitate collaboration between academic institutions, pharmaceutical companies, and technology developers.

Open-source data sharing is becoming critical for accelerating discovery. Initiatives to create curated, publicly accessible databases of PROTACs and their activities can help train more accurate AI/ML models and prevent the duplication of research efforts. arxiv.org Collaborative projects that combine high-throughput screening, structural biology, and computational modeling are essential for tackling the major challenges in the field, such as identifying new E3 ligase ligands and understanding the complex biophysics of ternary complex formation. researchgate.netdundee.ac.uk The vibrant and collaborative nature of the research environment is a key driver for innovation, as exemplified by the rapid progress in developing novel degrader technologies and their translation toward the clinic. youtube.com

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 2,6-dioxopiperidine and a propanoic acid derivative (e.g., bromopropanoic acid). Key parameters include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

- Catalysts : Tertiary amines (e.g., triethylamine) enhance nucleophilicity by scavenging protons.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for piperidine ring protons (δ 2.5–3.5 ppm) and propanoic acid protons (δ 1.8–2.2 ppm for CH₂, δ 12.0 ppm for COOH).

- ¹³C NMR : Peaks at ~170–175 ppm (carboxylic acid C=O) and 25–35 ppm (piperidine CH₂ groups).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing synthetic batches?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 50°C) can clarify signals obscured by conformational exchange.

Compare with crystallographic data (e.g., X-ray structures of analogs) to confirm bond geometries .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation catalysts or Evans auxiliaries to induce stereoselectivity.

- Chromatography : Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol eluent.

- Circular Dichroism (CD) : Monitor optical activity to quantify enantiomeric excess (≥95% preferred).

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

Q. How can researchers assess the compound’s interaction with biological macromolecules (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies.

- Enzyme Inhibition Assays : Monitor activity loss in presence of the compound (IC₅₀ determination via dose-response curves) .

Q. What analytical methods are suitable for detecting decomposition products during stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts.

- Stability-Indicating Assays : Validate HPLC methods to separate parent compound and degradants (resolution ≥2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.